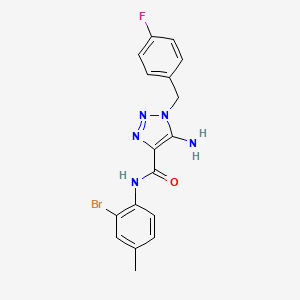
5-amino-N-(2-bromo-4-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(2-bromo-4-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15BrFN5O and its molecular weight is 404.243. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-amino-N-(2-bromo-4-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Its unique structural features, which include a triazole ring, an amine group, and various aromatic substituents, suggest potential applications in medicinal chemistry and materials science. The presence of halogen substituents (bromine and fluorine) may enhance its biological activity and chemical reactivity, making it a subject of interest in various research fields.
Chemical Structure and Properties
The molecular formula for this compound is C17H16BrFN5O, with a molecular weight of approximately 368.24 g/mol. The structure includes:
- A triazole ring which is known for its pharmacological properties.
- Bromo and fluoro substituents that may influence the compound's biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits notable antimicrobial and anticancer properties. The interaction of this compound with specific biological targets may lead to the inhibition or modulation of critical biochemical pathways, warranting further investigation into its therapeutic applications.
Potential Biological Activities
- Antimicrobial Activity : Triazoles are often recognized for their antimicrobial properties. While specific data on this compound is limited, related triazoles have shown efficacy against various pathogens.
- Anticancer Activity : Initial studies suggest potential anticancer effects, likely due to the ability of triazoles to interfere with cancer cell proliferation.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, similar compounds have been shown to interact with:
- Enzymes involved in metabolic pathways.
- Receptors that play roles in cellular signaling.
Table 1: Comparison of Related Triazole Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 5-amino-N-(3-chloro-phenyl)-1H-1,2,3-triazole-4-carboxamide | Contains chlorine instead of bromine | Antimicrobial |
| 5-amino-N-(2-fluoro-phenyl)-1H-1,2,3-triazole-4-carboxamide | Contains fluorine instead of bromine | Enhanced stability |
| 5-amino-N-(2-bromo-phenyl)-1H-pyrazole-4-carboxamide | Pyrazole ring instead of triazole | Different biological activity profile |
Synthesis and Analytical Techniques
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Use of solvents like dichloromethane or ethanol.
- Catalysts such as palladium on carbon.
Analytical techniques employed to confirm product identity and purity include:
- Thin-layer chromatography (TLC).
- Nuclear magnetic resonance (NMR) spectroscopy.
- Mass spectrometry (MS).
Future Directions
Given the promising preliminary findings regarding the biological activity of this compound, further research is warranted to:
- Investigate its efficacy against specific cancer cell lines.
- Explore its potential as an antimicrobial agent.
Continued exploration into the structure–activity relationship (SAR) will be essential for optimizing its therapeutic potential.
特性
IUPAC Name |
5-amino-N-(2-bromo-4-methylphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN5O/c1-10-2-7-14(13(18)8-10)21-17(25)15-16(20)24(23-22-15)9-11-3-5-12(19)6-4-11/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLVCVPPLGBTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














